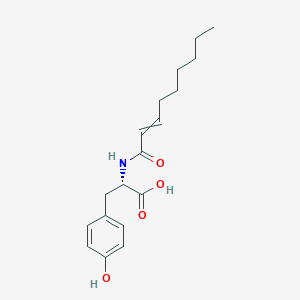
N-Non-2-enoyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Non-2-enoyl-L-tyrosine is a compound that combines the structural features of an enoyl group and the amino acid L-tyrosine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The enoyl group is known for its role in fatty acid synthesis, while L-tyrosine is an essential amino acid involved in protein synthesis and various metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Non-2-enoyl-L-tyrosine typically involves the coupling of an enoyl group with L-tyrosine. One common method is the use of enoyl chloride and L-tyrosine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the enoyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the coupling reaction. This approach can offer higher specificity and yield compared to chemical synthesis. Enzymes such as tyrosinase can be used to facilitate the reaction under mild conditions, making the process more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
N-Non-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The enoyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The double bond in the enoyl group can be reduced to form saturated derivatives.
Substitution: The phenolic hydroxyl group of L-tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions to modify the phenolic hydroxyl group.
Major Products Formed
Oxidation: Epoxides or ketones.
Reduction: Saturated derivatives of this compound.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
N-Non-2-enoyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and as a precursor for various bioactive compounds.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mecanismo De Acción
The mechanism of action of N-Non-2-enoyl-L-tyrosine involves its interaction with specific enzymes and receptors in the body. The enoyl group can participate in fatty acid synthesis pathways, while the L-tyrosine moiety can be involved in protein synthesis and neurotransmitter production. The compound may act as a substrate for enzymes such as tyrosinase, leading to the formation of bioactive products that can influence various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
N-2-Nonenoyl-L-tyrosine: A closely related compound with similar structural features.
L-Tyrosine: The parent amino acid, involved in protein synthesis and metabolic pathways.
N-Acetyl-L-tyrosine: Another derivative of L-tyrosine with different functional groups.
Uniqueness
N-Non-2-enoyl-L-tyrosine is unique due to the presence of the enoyl group, which imparts distinct chemical reactivity and biological activity compared to other tyrosine derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
825637-81-8 |
|---|---|
Fórmula molecular |
C18H25NO4 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-(non-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C18H25NO4/c1-2-3-4-5-6-7-8-17(21)19-16(18(22)23)13-14-9-11-15(20)12-10-14/h7-12,16,20H,2-6,13H2,1H3,(H,19,21)(H,22,23)/t16-/m0/s1 |
Clave InChI |
YVGYKPAMVHJZHX-INIZCTEOSA-N |
SMILES isomérico |
CCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canónico |
CCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


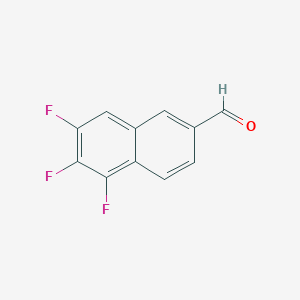
![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)
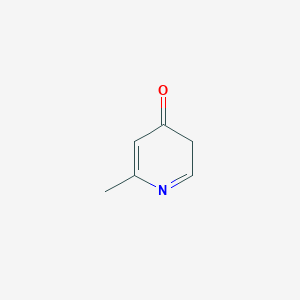


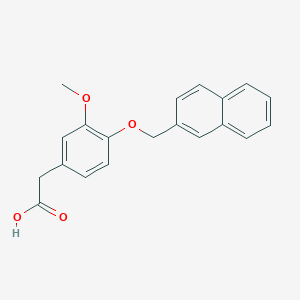

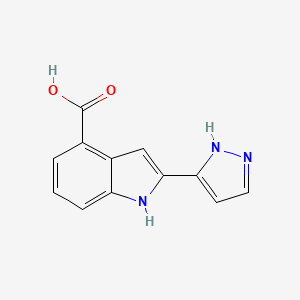
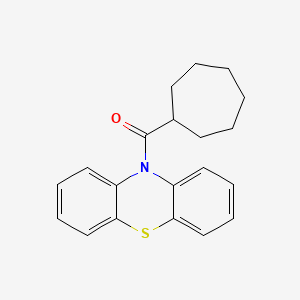
![3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14204084.png)
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]-2-(trifluoromethyl)butan-2-ol](/img/structure/B14204086.png)
![2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B14204097.png)
![N-[Bis(tetradecyloxy)phosphoryl]-L-alanine](/img/structure/B14204102.png)
![N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B14204112.png)
